REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([Cl:17])=[C:8]2[CH:14]=[N:13][N:12]([CH2:15][CH3:16])[C:9]2=[N:10][CH:11]=1)=O)C.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O>[Cl:17][C:7]1[C:6]([CH2:4][OH:3])=[CH:11][N:10]=[C:9]2[N:12]([CH2:15][CH3:16])[N:13]=[CH:14][C:8]=12 |f:2.3.4.5.6.7|
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(=NC1)N(N=C2)CC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 25°C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
to stand over night
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined etheral extracts are dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
the residual oil (6.7 g. (79%)) is distilled in vacuo, b.p. 0.4 mm 137°-140°
|
Type
|
CUSTOM
|
Details
|
providing
|
Type
|
CUSTOM
|
Details
|
a quickly crystallizing oil
|
Type
|
CUSTOM
|
Details
|
The compound is recrystallized from hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1CO)N(N=C2)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |